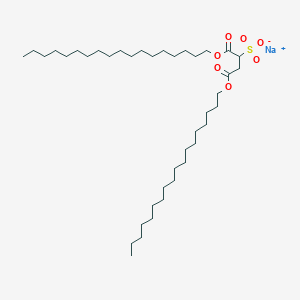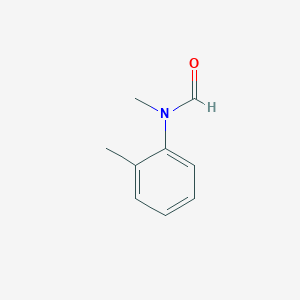![molecular formula C9H12O2 B158474 1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]- CAS No. 138337-29-8](/img/structure/B158474.png)
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is also known as ethylidene norbornene carboxylate or ENB, and it is a colorless liquid with a molecular formula of C11H16O2.
Wirkmechanismus
The mechanism of action of 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been reported to inhibit the activity of certain enzymes involved in the metabolism of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- has low toxicity and is well tolerated by the body. It has been reported to have no significant effects on the liver and kidney functions. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- is its ease of synthesis and high yield. It is also stable and can be stored for long periods without significant degradation. However, its low solubility in water and some organic solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]-. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the synthesis of new polymers and copolymers using this compound as a monomer. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- can be achieved through several methods. One of the most common methods is the reaction between ethylidene norbornene and maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential use as a building block in the synthesis of novel drugs. It has been reported to exhibit antitumor activity and has been used in the development of anticancer agents.
In organic synthesis, 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- has been used as a monomer in the production of various polymers and copolymers. It has also been used as a crosslinking agent in the synthesis of thermosetting resins.
Eigenschaften
CAS-Nummer |
138337-29-8 |
|---|---|
Produktname |
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]- |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl (3Z,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4-6H,1-3H3/b7-4-/t6-/m1/s1 |
InChI-Schlüssel |
DNCGSBXRFQEOBQ-CDXJMXTPSA-N |
Isomerische SMILES |
C/C=C\1/C=C([C@@H]1C)C(=O)OC |
SMILES |
CC=C1C=C(C1C)C(=O)OC |
Kanonische SMILES |
CC=C1C=C(C1C)C(=O)OC |
Synonyme |
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



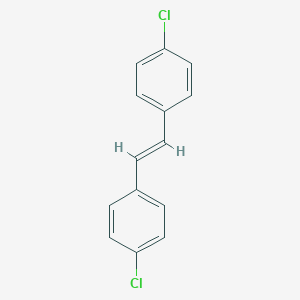
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
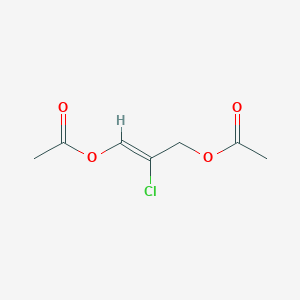
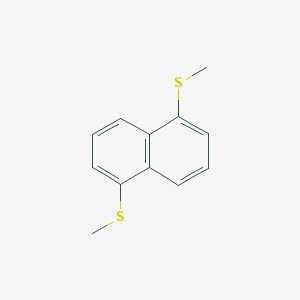
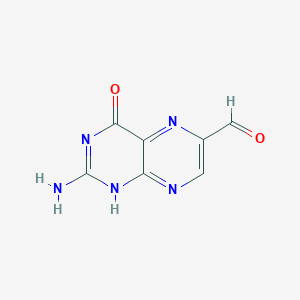
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
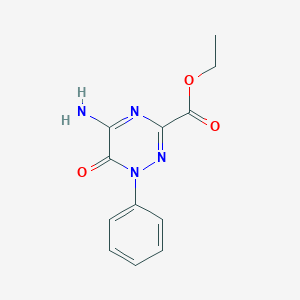
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
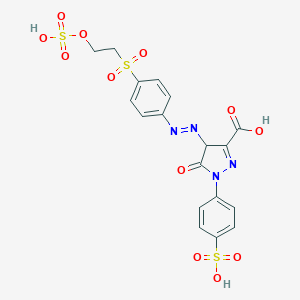
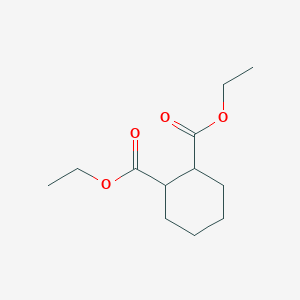
![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)
